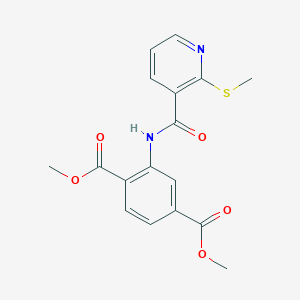
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nicotinamido group and a methylthio substituent, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of catalysts, such as potassium-modified Ni/SiO2, can enhance the efficiency and selectivity of the reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nicotinamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio substituent may enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyesters.
Dimethyl aminoterephthalate: Contains an amino group instead of the nicotinamido group, used in dye synthesis.
Uniqueness
Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is unique due to the presence of both the nicotinamido and methylthio groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H16N2O5S |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
dimethyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16N2O5S/c1-23-16(21)10-6-7-11(17(22)24-2)13(9-10)19-14(20)12-5-4-8-18-15(12)25-3/h4-9H,1-3H3,(H,19,20) |
Clé InChI |
UJCMRHLWGIFDER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(N=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















